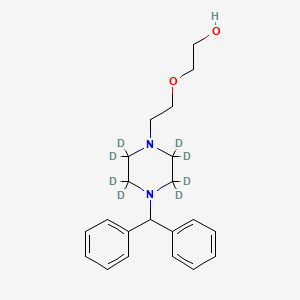

Decloxizine-d8 Dihydrochloride

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Biology and Pharmaceutical Sciences

Stable isotope labeling is a technique where atoms in a molecule are replaced with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comwikipedia.org This method allows researchers to "tag" and track molecules through complex biological systems without the safety concerns associated with radioactive isotopes. wikipedia.orgsilantes.com In chemical biology and pharmaceutical sciences, this technique is indispensable for a wide range of applications, including the study of metabolic pathways, the analysis of drug metabolites, and the elucidation of reaction mechanisms. symeres.comacs.org

The incorporation of stable isotopes provides a clear analytical signature, enabling detection by methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsilantes.com This allows for precise quantification and spatial localization of labeled compounds within cells, tissues, or other biological samples. creative-proteomics.com In pharmaceutical development, deuteration has emerged as a key strategy to improve the pharmacokinetic profiles of drugs, an approach often called the "deuterium switch." nih.gov

The primary reason for the altered behavior of deuterated compounds lies in the kinetic isotope effect (KIE). wikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) has a lower vibrational frequency and therefore a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This results in the C-D bond being stronger and requiring more energy to break. libretexts.orgresearchgate.net

Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction rate. acs.org This is known as a primary deuterium KIE, and the rate difference (expressed as the ratio kH/kD) can be substantial, often in the range of 6 to 10. wikipedia.orglibretexts.org This effect is particularly relevant in drug metabolism, where enzymes like cytochrome P450 often catalyze the cleavage of C-H bonds. By deuterating these metabolically vulnerable sites, the rate of drug breakdown can be reduced, leading to a longer drug half-life in the body. nih.govwikipedia.org

In analytical chemistry, deuterated compounds are critical for enhancing the precision and reliability of quantitative measurements. They are widely used as internal standards for analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS). acs.org An ideal internal standard should behave almost identically to the analyte of interest during sample preparation and analysis but be clearly distinguishable by the detector.

Deuterated analogs fit this role perfectly. For instance, Decloxizine-d8 Dihydrochloride (B599025) serves as an excellent internal standard for the quantification of its non-deuterated counterpart, decloxizine. Because it has nearly identical chemical properties, it experiences the same losses during sample extraction and has the same ionization efficiency in the mass spectrometer. However, due to its higher mass, it produces a distinct signal that can be separately measured. mdpi.com The use of such standards corrects for variations in sample processing and instrument response, leading to highly accurate and reproducible quantification, a practice considered the "gold standard" in bioanalytical methods.

Overview of Deuterated Antihistamines as Research Probes

Deuterated antihistamines, such as Decloxizine-d8 Dihydrochloride, serve as specialized research probes. Decloxizine itself is a histamine (B1213489) H1 receptor antagonist. medchemexpress.com Its deuterated form is used primarily as a research chemical and analytical standard. chemsrc.com In research settings, these compounds are instrumental in pharmacokinetic studies to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. Furthermore, deuterated histamine agonists have been used in studies to probe the binding affinities and interactions at histamine receptors, providing detailed insights into molecular recognition processes. acs.org

The concept of using deuterium in biologically active compounds dates back to the early 1960s, with initial studies on deuterated versions of tyramine (B21549) and morphine. nih.govhumanjournals.com However, the field remained relatively niche for several decades. The first patents for deuterated molecules were granted in the 1970s, but it took until 2017 for the first deuterated drug, deutetrabenazine, to receive FDA approval. wikipedia.orgassumption.edu This approval marked a significant milestone, validating the "deuterium switch" strategy and sparking increased interest and investment in the development of deuterated pharmaceuticals. nih.govbioscientia.de Since then, a growing number of deuterated compounds have entered clinical trials, signaling the maturation of this approach in drug discovery and development. acs.orgacs.org

Deuterated compounds serve several distinct functions in scientific research, which can be broadly categorized.

Metabolic Tracers : By replacing hydrogen with deuterium, scientists can trace the metabolic fate of a compound through an organism. This is essential for understanding how drugs are processed and identifying their various metabolites. wikipedia.orggoogle.com

Internal Standards for Quantification : As discussed previously, deuterated molecules are the preferred internal standards for mass spectrometry-based quantification due to their similar chemical behavior and distinct mass. symeres.com This application is crucial for bioequivalence studies, therapeutic drug monitoring, and other quantitative bioanalyses.

Mechanistic Probes : The kinetic isotope effect is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. By observing how deuteration affects reaction rates, researchers can determine whether a specific C-H bond is broken in the rate-limiting step. acs.orglibretexts.org

Therapeutically Enhanced Drugs : This involves intentionally deuterating specific sites on a drug molecule to slow its metabolic breakdown. The goal is to improve the drug's pharmacokinetic profile, potentially leading to lower or less frequent dosing and a better safety profile. nih.govresearchgate.net

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1329836-11-4 | C₂₁H₂₂D₈Cl₂N₂O₂ | 421.43 |

| Decloxizine Dihydrochloride | 13073-96-6 | C₂₁H₃₀Cl₂N₂O₂ | 413.38 |

| Hydroxyzine Dihydrochloride | 2192-20-3 | C₂₁H₂₇ClN₂O₂·2HCl | 447.83 |

| Hydroxyzine-d8 Dihydrochloride | 1808202-93-8 | C₂₁H₁₉D₈ClN₂O₂·2HCl | 455.88 |

Data sourced from multiple chemical suppliers and databases. nih.govsimsonpharma.compharmaffiliates.comsynzeal.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBIHZWNDPBMQ-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Decloxizine D8 Dihydrochloride: Research Context and Fundamental Applications

Parent Compound (Decloxizine Dihydrochloride) as a Research Agent

Classification as a Histamine (B1213489) H1 Receptor Antagonist in Research Models

Decloxizine Dihydrochloride (B599025) is recognized within the scientific community as a histamine H1 receptor antagonist. medchemexpress.combiorbyt.comfishersci.at This classification places it in a group of compounds that block the action of histamine at H1 receptors, which are involved in allergic responses. patsnap.com In research models, it is used to study the effects of H1 receptor blockade. medchemexpress.combiorbyt.comfishersci.atpatsnap.com The compound's mechanism involves preventing histamine from binding to its receptors on cells, which in turn inhibits the typical allergic reactions such as vasodilation and increased vascular permeability.

Decloxizine features a piperazine (B1678402) core, a common structural element in many antihistamines. As a second-generation antihistamine, it is designed to have reduced penetration of the blood-brain barrier, thereby minimizing sedative effects compared to first-generation antihistamines. patsnap.com Its antagonist activity at the H1 receptor makes it a subject of interest in studies related to allergic conditions and other inflammatory responses. patsnap.commedchemexpress.com

Role as a Reference Standard and Impurity in Pharmaceutical Analysis

In the field of pharmaceutical analysis, Decloxizine Dihydrochloride serves a dual role. It is utilized as a reference standard for the development and validation of analytical methods. aquigenbio.com This is crucial for ensuring the quality and consistency of pharmaceutical products. aquigenbio.com

Furthermore, Decloxizine Dihydrochloride is identified as an impurity of Hydroxyzine, another antihistamine. pharmaffiliates.comsynthinkchemicals.comallmpus.com As such, it is used in impurity profiling during the manufacturing of Hydroxyzine to ensure that the final product meets the stringent purity requirements set by regulatory bodies. synthinkchemicals.comallmpus.com The availability of high-purity Decloxizine Dihydrochloride as a reference material is essential for accurate quantification and control of this impurity in pharmaceutical formulations. aquigenbio.compharmaffiliates.comlgcstandards.com

Rationale for Deuteration of Decloxizine Dihydrochloride

Advantages of Deuterium (B1214612) Labeling for Mass Spectrometry-Based Assays

The use of deuterium-labeled compounds, such as Decloxizine-d8 Dihydrochloride, is highly advantageous in mass spectrometry-based bioanalysis. aptochem.comkcasbio.com Deuterated molecules serve as ideal internal standards for quantitative assays. aptochem.comclearsynth.comclearsynthdeutero.com Because they are chemically almost identical to the non-labeled analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. aptochem.comresearchgate.net This helps to correct for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and reliable quantification. kcasbio.comclearsynth.com

The key difference is the increased mass due to the deuterium atoms, which allows the mass spectrometer to distinguish between the analyte and the internal standard. aptochem.comresearchgate.net This distinction is critical for precise measurement. clearsynth.com The use of stable isotope-labeled internal standards is a widely accepted practice for developing robust and reproducible bioanalytical methods. kcasbio.comacanthusresearch.com

Implications of Deuterium Substitution on Metabolic Stability in Research Systems

Substituting hydrogen with deuterium can significantly impact a compound's metabolic stability. juniperpublishers.comdovepress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.comdovepress.com

For piperazine derivatives like decloxizine, metabolism often involves processes such as N-dealkylation and aromatic hydroxylation, which are mediated by CYP enzymes. nih.govcore.ac.ukdrugbank.com By strategically placing deuterium atoms at sites susceptible to metabolic attack, the rate of metabolism can be reduced. juniperpublishers.comdovepress.com This can lead to a longer biological half-life and potentially altered metabolic pathways, a phenomenon known as "metabolic shunting." juniperpublishers.com However, it is important to note that deuteration does not always lead to increased metabolic stability, as the rate-determining step of the metabolic process may not involve C-H bond cleavage. snmjournals.org Research into the deuteration of specific molecules is necessary to determine the precise effects on their metabolic profiles. juniperpublishers.comsnmjournals.org

Synthetic Strategies for Deuterated Compounds, with Focus on Decloxizine D8 Dihydrochloride

General Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of deuterated compounds is a nuanced field, with strategies broadly divided into two categories: the use of pre-deuterated starting materials (a "deuterated pool" strategy) and the direct exchange of hydrogen for deuterium on an existing molecular scaffold (late-stage functionalization). tandfonline.com The development of efficient and selective methods is crucial, as challenges can include the high cost of deuterated reagents, low selectivity, and the need for harsh reaction conditions. bioscientia.detandfonline.com

Hydrogen-Deuterium Exchange (HDE) is a powerful and frequently employed strategy for late-stage deuteration, as it allows for the introduction of deuterium directly onto a complex molecule, minimizing the need for lengthy, multi-step syntheses. acs.org These reactions are typically catalyzed and utilize an inexpensive and readily available deuterium source, most commonly deuterium oxide (D₂O). snnu.edu.cnuni-rostock.de

A variety of catalytic systems have been developed to achieve HDE with high efficiency and selectivity. Transition-metal catalysts are particularly prominent. Iridium-based catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are widely used for ortho-directed HDE on aromatic rings. acs.orgsnnu.edu.cn Palladium-on-carbon (Pd/C) can be used in combination with in situ generated deuterium gas (from D₂O and a reducing agent like aluminum) to facilitate selective H-D exchange. nih.gov Other metals, such as rhodium, have also been employed. dntb.gov.ua More recently, innovative approaches like organophotoredox catalysis have emerged, enabling HDE under visible light and using neutral radical pathways, which can be effective for substrates that are challenging for traditional metal-catalyzed methods. nih.gov

Table 1: Examples of Catalytic Systems for Hydrogen-Deuterium Exchange (HDE)

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

|---|---|---|---|

| Iridium-NHC Complexes | D₂ gas | Aromatic compounds, Sulfonamides | High selectivity for ortho-position to a directing group. acs.orgsnnu.edu.cn |

| Pd/C with Aluminum | D₂O | Amino acids, various building blocks | In situ generation of D₂ gas; environmentally benign. nih.gov |

| Rhodium Complexes | [D₅]-ethanol | Alkenes | Can achieve selective deuteration at specific positions. marquette.edu |

| Acridinium Photocatalyst | D₂O | Aromatic Aldehydes, Aliphatic Aldehydes | Metal-free, visible light-mediated radical approach. nih.govresearchgate.net |

Achieving stereoselectivity—the controlled spatial orientation of the deuterium atom—is a significant challenge in deuteration chemistry. Such precision is critical, as the biological effects of deuteration can be highly dependent on the exact location of the isotopic label. Methodologies to control both the position (regioselectivity) and 3D-orientation (stereoselectivity) of deuterium incorporation are of great interest. researchgate.net

One effective strategy involves the use of directing groups on the substrate molecule. These functional groups coordinate to a metal catalyst, guiding it to activate a specific, nearby C-H bond for H-D exchange. acs.org For example, heterogeneous catalysts like Ruthenium-on-carbon (Ru/C) have been used for the direct and stereoselective H-D exchange on carbohydrates in D₂O. The reaction proceeds selectively on carbons adjacent to free hydroxyl groups, which act as directing groups. nih.gov By selectively protecting certain hydroxyl groups, the deuterium labeling can be precisely controlled, allowing the desired number of deuterium atoms to be incorporated at specific sites. nih.govresearchgate.net

Specific Synthetic Routes and Challenges for Decloxizine-d8 Dihydrochloride (B599025)

Decloxizine is a piperazine (B1678402) derivative with the chemical structure 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol. nih.gov The "-d8" designation in Decloxizine-d8 Dihydrochloride indicates that the eight hydrogen atoms on the four methylene (B1212753) groups of the piperazine ring have been replaced with deuterium. The synthesis of this specific isotopologue presents unique challenges related to precursor choice and the strategy for introducing the deuterium atoms with perfect site-selectivity.

For a molecule like Decloxizine-d8, where the deuteration is confined to a specific structural motif (the piperazine ring), a late-stage HDE approach on the final Decloxizine molecule would be synthetically challenging and likely suffer from a lack of selectivity. A more efficient and precise method is the "deuterated building block" approach. tandfonline.com This strategy involves the synthesis of the target molecule using a precursor that already contains the isotopic labels in the desired positions.

The most logical precursor for the synthesis of Decloxizine-d8 is a deuterated piperazine, specifically piperazine-d8 . This commercially available or synthetically accessible building block provides the core scaffold with the eight deuterium atoms already in place. To facilitate the subsequent chemical reactions, a protected version such as N-Boc-piperazine-d8 can be used. The tert-Butyloxycarbonyl (Boc) group allows for controlled, stepwise reactions at the two different nitrogen atoms of the piperazine ring.

The synthesis would proceed via standard nucleophilic substitution reactions. For instance, the deuterated piperazine intermediate would be reacted with precursors that provide the benzhydryl group and the 2-(2-hydroxyethoxy)ethyl side chain to assemble the final molecule. This building block strategy ensures that the deuterium atoms are located exclusively on the piperazine ring, yielding the desired Decloxizine-d8 with high isotopic purity.

Table 2: Proposed Precursors for the Synthesis of Decloxizine-d8

| Component of Final Molecule | Proposed Precursor(s) | Role in Synthesis |

|---|---|---|

| Piperazine-d8 ring | Piperazine-d8 or N-Boc-piperazine-d8 | Provides the deuterated core scaffold. |

| Benzhydryl group | Bromodiphenylmethane or a similar electrophile | Reacts with a nitrogen of the piperazine ring. |

| 2-(2-hydroxyethoxy)ethyl side chain | 2-(2-chloroethoxy)ethanol or a similar electrophile | Reacts with the second nitrogen of the piperazine ring. |

The purification and isolation of deuterated analogs like Decloxizine-d8 follow standard principles of organic chemistry, though analytical techniques must be capable of confirming isotopic incorporation. After the synthesis of the free base, the crude product is a mixture containing the desired compound, unreacted starting materials, and potential side products.

Standard chromatographic techniques are typically employed for purification. Column chromatography using a silica (B1680970) gel stationary phase is a common method for separating the target compound from impurities on a preparative scale. google.com For higher purity and analytical assessment, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used. researchgate.net These methods offer superior resolution and sensitivity.

Following purification, the structural integrity and isotopic purity of Decloxizine-d8 are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Finally, to produce this compound, the purified free base is treated with hydrochloric acid (HCl). This acid-base reaction forms the dihydrochloride salt, which often has improved stability and solubility in aqueous media compared to the free base. The resulting salt can then be isolated, often through precipitation and filtration or by evaporation of the solvent.

Table 3: Purification and Isolation Steps

| Step | Technique(s) | Purpose |

|---|---|---|

| Primary Purification | Column Chromatography | Separation of the target compound from bulk impurities. researchgate.net |

| High-Purity Separation | High-Performance Liquid Chromatography (HPLC) | Achieves high purity and is used for analytical quantification. |

| Structure & Isotope Verification | Mass Spectrometry (MS), NMR Spectroscopy | Confirms the molecular weight (including deuterium mass) and structure. clearsynth.com |

| Salt Formation | Treatment with Hydrochloric Acid | Converts the purified free base to the dihydrochloride salt. |

| Final Isolation | Precipitation, Filtration, Recrystallization | Isolates the final solid product. google.com |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including those labeled with stable isotopes like deuterium (B1214612).

Application of Deuterium NMR (2H NMR) for Site-Specific Labeling Confirmation

Deuterium NMR (²H NMR) spectroscopy serves as a direct method to confirm the site-specific incorporation of deuterium atoms within the Decloxizine-d8 molecule. nih.gov This technique is highly specific to the deuterium nucleus, providing distinct signals for each deuterium atom in a unique chemical environment. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration, offering unambiguous evidence of successful and targeted labeling. nih.gov For Decloxizine-d8 Dihydrochloride (B599025), the chemical name 2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol indicates that the eight deuterium atoms are located on the piperazine (B1678402) ring. clearsynth.com The ²H NMR spectrum would be expected to show signals corresponding to these specific deuterated positions, thus verifying the intended isotopic labeling pattern. The use of ²H NMR is crucial for distinguishing between different isotopologues and ensuring the structural integrity of the labeled compound. nih.govutoronto.ca

High-Field and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While ¹H NMR provides initial information, complex molecules like Decloxizine often exhibit overlapping signals. High-field NMR and two-dimensional (2D) NMR techniques are essential for a complete and unambiguous structural assignment. science.govoatext.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It helps to identify adjacent protons, allowing for the tracing of spin systems throughout the carbon skeleton. sdsu.edugithub.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edupressbooks.pub This is particularly useful for assigning carbon resonances and confirming the connectivity of the molecular framework. ustc.edu.cn In the context of Decloxizine-d8, the absence of signals in the HSQC spectrum for the deuterated positions of the piperazine ring would further confirm the location of the deuterium labels. cdnsciencepub.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edugithub.io HMBC is critical for connecting different spin systems and piecing together the entire molecular structure, especially across quaternary carbons and heteroatoms. ustc.edu.cn

By combining the information from these 2D NMR experiments, a comprehensive and definitive structural map of Decloxizine-d8 Dihydrochloride can be constructed.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, making it ideal for confirming the molecular weight and isotopic distribution of deuterated compounds. preprints.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. deepdyve.com This precision allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net For this compound (C₂₁H₂₂D₈Cl₂N₂O₂), HRMS can confirm the exact mass, which accounts for the eight deuterium atoms, distinguishing it from its non-deuterated counterpart and other potential impurities. pharmaffiliates.com The isotopic pattern observed in the HRMS spectrum is also crucial for assessing the isotopic purity of the compound. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity and locate the site of modification, including isotopic labeling. nih.govresearchgate.net For piperazine derivatives like Decloxizine, characteristic fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to the rest of the molecule. xml-journal.nettandfonline.com The mass shifts in the fragment ions of Decloxizine-d8 compared to the non-deuterated standard would provide definitive evidence for the location of the deuterium atoms on the piperazine ring. researchgate.netmdpi.com

Chromatographic Techniques for Compound Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. HPLC separates the compound from any non-deuterated starting material, synthesis byproducts, or degradation products. researchgate.net When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for both separation and identification. acs.orgdiva-portal.org The retention time from the HPLC provides one level of identification, while the mass spectrum provides another, ensuring a high degree of confidence in the purity and identity of the analyte. The use of deuterated mobile phases, such as D₂O, in LC-MS can also be employed for hydrogen/deuterium exchange studies to further aid in structural elucidation. researchgate.net

Table of Compounds Mentioned

| Compound Name |

| Decloxizine |

| This compound |

| Decloxizine Dihydrochloride |

Analytical Method Development and Validation Utilizing Decloxizine D8 Dihydrochloride As a Stable Isotope Internal Standard

Principles of Quantitative Bioanalysis Using Stable Isotope Internal Standards

The use of a stable isotope internal standard is a cornerstone of modern quantitative mass spectrometry. This approach, often referred to as stable isotope dilution (SID) methodology, involves adding a known quantity of the SIL analog to all samples, calibrators, and quality controls at the beginning of the sample preparation process wuxiapptec.comnih.gov. The final quantification is based on the response ratio of the analyte to the SIL internal standard wuxiapptec.comnih.gov. This principle is crucial for mitigating errors that can arise during multi-step analytical procedures.

Biological matrices like plasma, serum, or urine are complex mixtures containing proteins, salts, lipids, and other endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect waters.comnih.gov. This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantification wuxiapptec.comchromatographyonline.com.

A SIL internal standard like Decloxizine-d8 Dihydrochloride (B599025) is the ideal tool to correct for these matrix effects crimsonpublishers.comnih.gov. Because it shares nearly identical chemical and physical properties with the unlabeled analyte (Decloxizine), it experiences the same degree of ion suppression or enhancement wuxiapptec.com. Similarly, a SIL internal standard compensates for variability during sample preparation steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation wuxiapptec.com. Any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard, keeping the analyte-to-internal standard ratio constant and ensuring the integrity of the final calculated concentration wuxiapptec.comnih.gov.

The primary goal of a bioanalytical method is to provide accurate and precise measurements of an analyte's concentration. Accuracy refers to how close the measured value is to the true value, while precision describes the degree of agreement among multiple measurements of the same sample resolian.comajpsonline.com. The use of a SIL internal standard significantly enhances both of these parameters crimsonpublishers.commusechem.com.

By correcting for unpredictable sample losses and matrix effects, the SIL internal standard minimizes systematic and random errors that would otherwise compromise the data's reliability crimsonpublishers.com. For example, Stokvis et al. observed a significant improvement in the precision and accuracy of an assay for an anticancer drug after switching from a structural analog to a SIL internal standard scispace.comcrimsonpublishers.com. This improvement is a direct result of the SIL standard's ability to co-elute and behave identically to the analyte throughout the entire analytical process, which is a prerequisite for a rugged and reliable bioanalytical method waters.comchromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Decloxizine and its Deuterated Analog

Developing a new LC-MS/MS bioassay is a complex process that involves the careful optimization of numerous parameters to achieve the desired sensitivity, selectivity, and robustness resolian.comemerypharma.com. This process is particularly critical when working with an analyte and its stable isotope-labeled internal standard.

The objective of chromatographic optimization in this context is to ensure the analyte and its SIL internal standard co-elute as closely as possible waters.com. While deuterium-labeled compounds are chemically very similar to their non-labeled counterparts, the increased mass can sometimes lead to a slight difference in retention time, known as the deuterium (B1214612) isotope effect nih.govwaters.comsemanticscholar.org. If the analyte and internal standard peaks separate, they may be subjected to different matrix components at different times, leading to differential ion suppression and compromising the internal standard's ability to compensate accurately waters.comchromatographyonline.com.

Optimization involves adjusting various parameters:

Mobile Phase Composition: Modifying the ratio of aqueous and organic solvents and the pH.

Chromatographic Column: Selecting a column with appropriate chemistry (e.g., C18, C8) and dimensions.

Gradient Elution: Fine-tuning the rate of change in the mobile phase composition to ensure the peaks for Decloxizine and Decloxizine-d8 Dihydrochloride completely overlap chromatographyonline.com.

The goal is to achieve a single, sharp chromatographic peak when viewed by the detector, within which both the analyte and the internal standard can be distinguished by their different masses in the mass spectrometer chromatographyonline.com.

Mass spectrometry optimization, also known as tuning, is performed to maximize the instrument's response for a specific compound restek.com. This is done by directly infusing a standard solution of the analyte (Decloxizine) and the internal standard (this compound) separately into the mass spectrometer.

Key parameters are optimized for each compound:

Precursor and Product Ions: The most abundant and stable precursor ion (parent ion) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell, and the most intense and specific product ions (daughter ions) are selected in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM) technologynetworks.com.

Collision Energy (CE): The voltage applied in the collision cell is optimized to produce the most efficient fragmentation of the precursor ion into the desired product ions technologynetworks.comchromatographyonline.com.

Ion Source Parameters: Voltages and gas flows within the ionization source (e.g., electrospray ionization - ESI) are adjusted to maximize the formation of gas-phase ions from the liquid eluent chromatographyonline.com.

Because mass spectrometers can differ, even between identical models, it is crucial to optimize these parameters on the specific instrument being used rather than relying solely on values from literature restek.com. The optimized parameters ensure maximum sensitivity and prevent isotopic crosstalk between the analyte and internal standard channels.

Table 1: Example of Optimized LC-MS/MS Parameters This table presents hypothetical yet realistic parameters for the analysis of Decloxizine using this compound as an internal standard.

| Parameter | Analyte (Decloxizine) | Internal Standard (Decloxizine-d8) |

|---|---|---|

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (m/z) | 379.2 | 387.2 |

| Product Ion 1 (m/z) | 201.1 | 201.1 |

| Collision Energy 1 (V) | -25 | -25 |

| Product Ion 2 (m/z) | 157.1 | 165.1 |

| Collision Energy 2 (V) | -38 | -38 |

| Dwell Time (ms) | 100 | 100 |

Rigorous Method Validation Parameters in Academic Bioanalytical Research

Once a method is developed, it must undergo rigorous validation to demonstrate that it is reliable, reproducible, and suitable for its intended purpose jchps.comnih.govaustinpublishinggroup.com. Bioanalytical method validation involves assessing a specific set of performance characteristics, with acceptance criteria often based on guidelines from regulatory bodies jchps.comyoutube.com.

Table 2: Summary of Key Bioanalytical Method Validation Parameters

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances resolian.comjapsonline.com. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte over a defined range resolian.com. A calibration curve is generated using at least six non-zero standards globalresearchonline.net. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision resolian.comnih.gov. | Analyte response should be at least 5-10 times that of the blank. Accuracy within 80-120%; Precision ≤20% CV youtube.com. |

| Accuracy | The closeness of the mean test results to the true concentration. Assessed using Quality Control (QC) samples at low, medium, and high concentrations resolian.comajpsonline.com. | Mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ) youtube.com. |

| Precision | The agreement between a series of measurements. Evaluated as repeatability (intra-day) and intermediate precision (inter-day) using QC samples resolian.comajpsonline.com. | Coefficient of Variation (CV) should not exceed 15% for QC samples (20% at LLOQ) youtube.com. |

| Recovery | The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample resolian.com. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |

| Matrix Effect | The direct or indirect alteration of the analyte response due to co-eluting components in the matrix waters.com. Assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, long-term storage, and post-preparative stability in the autosampler nih.govaustinpublishinggroup.com. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Evaluation of Linearity, Sensitivity, and Selectivity

The validation of an analytical method begins with establishing its linearity, sensitivity, and selectivity. These parameters define the method's ability to produce results that are directly proportional to the concentration of the analyte, to detect low quantities of the analyte, and to differentiate the analyte from other components in the sample, respectively.

Linearity is assessed by analyzing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the analyte (Decloxizine). The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression analysis is performed, and the resulting correlation coefficient (r²) is used to evaluate the linearity of the response. A correlation coefficient of >0.99 is generally considered acceptable.

Sensitivity is determined by establishing the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Selectivity is the ability of the method to distinguish and quantify the analyte in the presence of other potentially interfering substances in the biological matrix. This is evaluated by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention times of Decloxizine and this compound.

Table 1: Linearity and Sensitivity Data for the Quantification of Decloxizine using this compound Internal Standard This table contains representative data.

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|---|---|

| 0.50 (LLOQ) | 1,250 | 25,100 | 0.0498 | 0.49 | 98.0 |

| 1.00 | 2,520 | 25,250 | 0.0998 | 1.01 | 101.0 |

| 5.00 | 12,600 | 25,300 | 0.4980 | 5.02 | 100.4 |

| 10.00 | 25,150 | 25,200 | 0.9980 | 9.97 | 99.7 |

| 25.00 | 62,800 | 25,180 | 2.4940 | 25.10 | 100.4 |

| 50.00 | 125,500 | 25,250 | 4.9703 | 49.80 | 99.6 |

| 100.00 | 250,100 | 25,150 | 9.9443 | 99.50 | 99.5 |

Assessment of Extraction Recovery and Reproducibility

Extraction recovery measures the efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is determined by comparing the peak area of the analyte in a pre-spiked sample (spiked before extraction) to that of a post-spiked sample (spiked after extraction) at the same concentration.

Reproducibility , often evaluated as inter- and intra-assay precision and accuracy, demonstrates the consistency of the method. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-assay) and on different days (inter-assay). The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.

Table 2: Extraction Recovery and Reproducibility of Decloxizine Quantification This table contains representative data.

| QC Level | Mean Extraction Recovery (%) | Intra-Assay Precision (%RSD) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%RSD) | Inter-Assay Accuracy (%) |

|---|---|---|---|---|---|

| Low QC (1.5 ng/mL) | 92.5 | 4.2 | 102.1 | 5.1 | 101.5 |

| Medium QC (20 ng/mL) | 94.1 | 3.5 | 98.9 | 4.3 | 99.8 |

Considerations for Deuterium Isotope Effect on Chromatographic Behavior and Ionization Efficiency

While stable isotope-labeled internal standards are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time. nih.govscispace.com This phenomenon, known as the deuterium isotope effect, is due to the slightly different physicochemical properties of the C-D bond compared to the C-H bond. Even a small separation between the analyte and the internal standard can be problematic if it leads to differential ionization suppression or enhancement from co-eluting matrix components. myadlm.org

Therefore, it is crucial during method development to carefully evaluate the chromatographic profiles of Decloxizine and this compound to ensure they co-elute as closely as possible. The mobile phase composition and gradient may need to be optimized to minimize any separation. Furthermore, the ionization efficiency of both the analyte and the internal standard should be assessed in the presence of the biological matrix to confirm that the internal standard accurately reflects the behavior of the analyte under the specific mass spectrometric conditions. In some cases, deuterium-labeled compounds may exhibit unexpected behavior, and their ability to correct for matrix effects should be thoroughly validated. nih.govmyadlm.org

Investigative Applications of Decloxizine D8 Dihydrochloride in in Vitro Metabolic Studies

Design of In Vitro Drug Metabolism Experiments Utilizing Deuterated Probes

The use of stable isotope-labeled compounds, such as Decloxizine-d8 dihydrochloride (B599025), is a cornerstone of modern in vitro drug metabolism studies. The incorporation of deuterium (B1214612) atoms into the molecular structure of a drug provides a powerful tool for researchers to trace, identify, and quantify the parent compound and its metabolites with high precision and sensitivity. texilajournal.comscispace.com This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex metabolic pathways. nih.gov

Deuterated probes are particularly valuable in overcoming the challenges associated with complex biological matrices. By using a deuterated version of the analyte as an internal standard, researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and reliable quantitative results. texilajournal.comnih.gov The co-elution of the deuterated standard with the non-labeled analyte helps to correct for matrix effects such as ion suppression or enhancement in mass spectrometry-based analyses. texilajournal.com

Application in Hepatic Microsomal and Cytosolic Stability Assays

Hepatic microsomal and cytosolic stability assays are fundamental in vitro tools used to assess the metabolic fate of new chemical entities. These assays utilize subcellular fractions of the liver, primarily the endoplasmic reticulum (microsomes) and the soluble fraction of the cytoplasm (cytosol), which contain a high concentration of drug-metabolizing enzymes. bioivt.com The primary goal is to determine the intrinsic clearance of a compound, which provides an early indication of its likely in vivo metabolic stability. researchgate.net

The use of deuterated compounds like Decloxizine-d8 dihydrochloride in these assays offers significant advantages. By incubating the deuterated compound with liver microsomes or cytosol in the presence of necessary cofactors (e.g., NADPH), researchers can monitor the rate of its disappearance over time. frontiersin.orgmdpi.com The deuterium labeling allows for the use of the non-labeled compound as an internal standard, or vice versa, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This approach improves the accuracy of quantifying the remaining parent compound and identifying the formation of metabolites. scispace.com The kinetic data obtained from these experiments, such as the in vitro half-life (t½), are crucial for predicting in vivo pharmacokinetic parameters. researchgate.net

| Compound | Time (min) | Parent Compound Remaining (%) | Calculated In Vitro t½ (min) |

|---|---|---|---|

| Decloxizine | 0 | 100 | 35.2 |

| 5 | 88 | ||

| 15 | 65 | ||

| 30 | 40 | ||

| 60 | 15 |

Utilization with Recombinant Cytochrome P450 Enzymes and Other Metabolizing Enzymes

To gain a more detailed understanding of the specific enzymes involved in a drug's metabolism, deuterated probes are often used in assays with recombinant enzymes. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.govpharmacylibrary.com By using individual, purified recombinant CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), researchers can identify which specific enzymes are responsible for the metabolism of a drug. nih.govaacrjournals.org

In these experiments, a deuterated compound like this compound is incubated with a specific recombinant CYP enzyme and the necessary cofactors. researchgate.net The rate of metabolism and the profile of metabolites formed can then be determined. This approach is critical for predicting potential drug-drug interactions, where co-administration of two drugs that are metabolized by the same CYP isoform can lead to altered drug clearance and potential toxicity. nih.gov The use of deuterated substrates in conjunction with unlabeled substrates in competitive incubation experiments can also help to determine kinetic isotope effects, providing insights into the reaction mechanisms. nih.govnih.gov

| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) | Relative Contribution (%) |

|---|---|---|

| CYP3A4 | 150 | 75 |

| CYP2D6 | 30 | 15 |

| CYP2C9 | 15 | 7.5 |

| Other | 5 | 2.5 |

Role in Primary Cell Culture and Tissue Slice Metabolism Models

Primary cell cultures, particularly of hepatocytes, and liver tissue slices are considered more physiologically relevant in vitro models as they retain a broader range of metabolic activities and cellular structures compared to subcellular fractions. bioivt.comnih.gov Primary hepatocytes, for instance, contain a full complement of both Phase I and Phase II metabolizing enzymes and functional transport systems. bioivt.com The use of 3D culture models, such as spheroids, can further extend the viability and metabolic competence of these cells, allowing for longer-term studies. upmbiomedicals.comthermofisher.com

In these more complex systems, deuterated compounds like this compound are invaluable for tracing metabolic pathways. nih.gov By introducing the deuterated compound to the cell culture or tissue slice, researchers can follow its transformation into various metabolites over time. mdpi.com The stable isotope label allows for clear differentiation between the administered compound and endogenous molecules within the cells, simplifying the analysis of complex metabolomics data. tandfonline.com This approach enables a comprehensive view of how a drug is processed in a system that more closely mimics the in vivo environment. nih.gov

Elucidation of Metabolic Pathways and Identification of Metabolites

A primary application of deuterated compounds in drug metabolism is the elucidation of biotransformation pathways and the structural characterization of metabolites. mdpi.commdpi.com Stable isotope labeling provides a "tag" that allows researchers to follow the fate of a drug molecule as it undergoes various enzymatic reactions within a biological system. nih.gov

Tracing of Deuterated Decloxizine Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for metabolic studies due to its high sensitivity and specificity. technologynetworks.com When analyzing samples from in vitro metabolism experiments with this compound, the mass spectrometer can be programmed to specifically detect the deuterated parent compound and its metabolites. nih.govmdpi.com The deuterium atoms increase the mass of the molecule by a known amount (one mass unit per deuterium atom), creating a distinct isotopic signature.

This mass shift allows for easy differentiation of drug-related material from the complex background matrix of the biological sample. nih.gov By comparing the mass spectra of the parent drug and its metabolites, researchers can identify the mass difference, which corresponds to the mass of the chemical group added or removed during the metabolic reaction (e.g., +16 for hydroxylation). The fragmentation pattern of the deuterated metabolites in the MS/MS analysis provides further structural information, helping to pinpoint the site of metabolic modification. nih.govacs.org

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Proposed Biotransformation |

|---|---|---|---|---|

| Decloxizine-d8 | 5.2 | [M+H]+ | Fragment A, Fragment B | Parent Drug |

| Metabolite 1 (M+16) | 4.8 | [M+H+16]+ | Fragment A+16, Fragment B | Hydroxylation |

| Metabolite 2 (M+176) | 3.5 | [M+H+176]+ | Fragment A, Fragment B | Glucuronidation |

Characterization of Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation) Biotransformations

Drug metabolism is broadly categorized into Phase I and Phase II reactions. nih.govlongdom.org Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or unmask polar functional groups on the drug molecule. pharmacylibrary.comneu.edu.tr Phase II reactions involve the conjugation of these functional groups with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. nih.govlongdom.org

The use of deuterated compounds is instrumental in characterizing both phases of metabolism. For Phase I reactions like hydroxylation, the addition of an oxygen atom (+16 Da) to the deuterated parent drug is readily detected by mass spectrometry. neu.edu.tr The location of the deuterium atoms can be strategically placed at sites susceptible to metabolism. A slower rate of metabolism at a deuterated position (a kinetic isotope effect) can confirm that this site is a point of metabolic attack. juniperpublishers.comresearchgate.net

For Phase II reactions, such as glucuronidation, a large hydrophilic glucuronic acid moiety (+176 Da) is added to the drug molecule. nih.gov When studying the metabolism of Decloxizine-d8, the resulting glucuronide metabolite will have a mass that is 176 Da higher than the deuterated parent or its Phase I metabolite. The distinct mass and fragmentation pattern of the deuterated conjugate in the LC-MS/MS analysis allows for its confident identification and differentiation from other potential metabolites. mdpi.com This comprehensive profiling of both Phase I and Phase II metabolites is essential for understanding the complete metabolic fate of a drug candidate. nih.govnih.gov

Comparative Metabolic Studies Between Decloxizine and this compound

In the development and evaluation of new chemical entities, understanding their metabolic fate is crucial. The use of isotopically labeled compounds, such as this compound, is a key strategy in modern drug metabolism studies. By comparing the metabolic profile of a deuterated compound to its non-deuterated (or "light") counterpart, researchers can gain significant insights into its biotransformation. These studies are critical for identifying metabolic liabilities, predicting potential drug-drug interactions, and optimizing pharmacokinetic properties. The primary goals of such comparative in vitro studies are to assess the impact of deuteration on the rate of metabolism and to investigate any alterations in the metabolic pathways.

Assessment of Deuterium Kinetic Isotope Effects on Metabolic Rate

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule can significantly alter the rate at which it is metabolized. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. portico.org Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as the rate-determining step. wikipedia.orgnih.gov Consequently, placing deuterium at these "metabolic soft spots" can slow down the reaction, leading to increased metabolic stability. nih.gov

Piperazine-class antihistamines, like Decloxizine, are known to be substrates for CYP enzymes, with metabolic reactions often including oxidative N-desalkylation and aromatic hydroxylation. nih.govnih.gov For Decloxizine, potential sites of metabolism include the two phenyl rings attached to the benzhydryl group. In investigative in vitro studies, Decloxizine and its deuterated analog, this compound (where the eight hydrogens on the phenyl rings are replaced with deuterium), are incubated with human liver microsomes. These microsomes contain a rich complement of drug-metabolizing enzymes, including CYPs, and serve as a standard model for predicting hepatic metabolism. nih.govnih.gov

Research findings from such comparative incubations demonstrate a notable KIE. The metabolic rate of this compound is observed to be significantly lower than that of the parent Decloxizine. This is quantified by measuring the rate of disappearance of the parent drug over time. The results typically show a longer metabolic half-life (t½) and lower intrinsic clearance (CLint) for the deuterated compound, confirming that C-H bond cleavage on the phenyl rings is a rate-limiting step in its metabolism. nih.govplos.org

| Compound | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | KIE on CLint (CLint(H) / CLint(D)) |

|---|---|---|---|

| Decloxizine | 25.1 | 27.6 | 3.1 |

| This compound | 78.3 | 8.9 |

Investigation of Potential Metabolic Shunting Induced by Deuteration

A significant consequence of slowing down a primary metabolic pathway via the KIE is the potential for "metabolic shunting" or "metabolic switching". plos.orgresearchgate.net When one route of biotransformation is inhibited by deuteration, metabolic enzymes may compensate by increasing the rate of metabolism at alternative, non-deuterated sites on the molecule. researchgate.net This can lead to a change in the proportion of various metabolites formed, potentially altering the pharmacological or toxicological profile of the drug. researchgate.net

For Decloxizine, the primary metabolic pathway may involve hydroxylation on one of the phenyl rings. The introduction of deuterium at these positions in this compound retards this specific reaction. As a result, CYP enzymes, such as CYP3A4 and CYP2D6 which are commonly involved in the metabolism of arylpiperazine derivatives, may redirect their oxidative activity towards other susceptible sites on the molecule. nih.gov Potential alternative pathways for Decloxizine include N-dealkylation of the ethoxyethanol side chain to form an N-dealkylated piperazine (B1678402) metabolite, or oxidation of the piperazine ring itself. nih.govnih.gov

To investigate this, in vitro studies are designed to identify and quantify the metabolites formed from both Decloxizine and this compound. Following incubation with human liver microsomes, the resulting mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of each metabolite.

Research findings typically show a distinct shift in the metabolite profile for this compound compared to its non-deuterated analog. The formation of the aromatic hydroxylated metabolite is significantly reduced, which is consistent with the KIE observed. Concurrently, there is a corresponding increase in the formation of metabolites derived from alternative pathways, such as N-dealkylation. This confirms that metabolic shunting occurs, providing crucial information for understanding the complete metabolic fate of the deuterated compound. plos.org

| Metabolite | Metabolic Pathway | Relative Abundance (% of Total Metabolites) | |

|---|---|---|---|

| Decloxizine | This compound | ||

| M1: Hydroxy-Decloxizine | Aromatic Hydroxylation | 65% | 18% |

| M2: N-dealkylated Piperazine | N-Dealkylation | 25% | 71% |

| M3: Other Oxidative Metabolites | Minor Pathways | 10% | 11% |

Emerging Research Avenues and Future Directions for Decloxizine D8 Dihydrochloride

Broader Implications of Deuterated Compounds in Pre-clinical Drug Discovery

Role in Optimizing In Vitro to In Vivo Extrapolation Models.

The transition from laboratory findings to clinical applications is a critical challenge in pharmaceutical development. Quantitative in vitro to in vivo extrapolation (IVIVE) serves as a vital bridge in this process, translating data from cellular assays to predict the behavior of a substance in a whole organism. nih.govarxiv.org The accuracy of IVIVE models is fundamentally dependent on the quality of the input parameters, particularly those related to a drug's absorption, distribution, metabolism, and excretion (ADME). metsol.comacs.org In this context, stable isotope-labeled compounds like Decloxizine-d8 Dihydrochloride (B599025) play a pivotal, albeit specialized, role in refining the data that underpins these predictive models.

Decloxizine-d8 Dihydrochloride is a deuterated form of Decloxizine, a histamine (B1213489) H1 receptor antagonist. medchemexpress.com The incorporation of eight deuterium (B1214612) atoms creates a heavier, stable isotope-labeled analogue of the parent compound. While not a therapeutic agent itself, its utility is found in bioanalytical research, where it serves as an ideal internal standard for quantitative analysis using mass spectrometry (MS). symeres.comclearsynth.com The primary function of an internal standard is to correct for variability during sample processing and analysis, thereby ensuring the accuracy and precision of the results. scioninstruments.comaptochem.com

The effectiveness of IVIVE often relies on physiologically based kinetic (PBK) modeling, which simulates the fate of a compound in the body. nih.gov These models require precise data from in vitro experiments, such as studies on metabolic clearance using human liver microsomes. nih.gov This is where this compound becomes essential. When researchers study the metabolism of Decloxizine in vitro, they add a known quantity of this compound to each sample. Because the deuterated standard is chemically and physically almost identical to the non-labeled Decloxizine, it experiences the same potential losses during sample extraction and exhibits the same behavior during chromatographic separation. aptochem.comwuxiapptec.com However, due to its higher mass, it is easily distinguished from the parent compound by the mass spectrometer. scioninstruments.com

This co-analysis allows for the highly accurate quantification of Decloxizine and its metabolites. By correcting for procedural inconsistencies, the use of this compound ensures that the in vitro metabolic parameters—such as the rate of metabolism (Vmax) and the Michaelis-Menten constant (Km)—are determined with high fidelity.

Table 1: Impact of Internal Standard on In Vitro Metabolism Data Quality

| Parameter | Without Internal Standard | With this compound (IS) | Rationale for Improvement |

| Measured Analyte Concentration | Subject to variability from sample loss and matrix effects | Corrected for procedural variability | The analyte-to-IS ratio remains constant even if absolute signal intensity fluctuates, improving accuracy. wuxiapptec.com |

| Data Precision (%CV) | Higher | Lower | IS compensates for random errors during sample preparation and injection, leading to more reproducible results. scioninstruments.com |

| Metabolic Rate Calculation | Potentially inaccurate | High accuracy | Precise concentration measurements are crucial for calculating reliable kinetic parameters for IVIVE models. nih.gov |

| Robustness to Matrix Effects | Low | High | The IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, correcting for these effects. aptochem.com |

By providing more reliable and reproducible in vitro data, this compound directly enhances the predictive power of IVIVE models. Accurate metabolic clearance values are critical for forecasting a drug's in vivo plasma concentration, half-life, and potential for accumulation. When the foundational in vitro data is robust, the resulting IVIVE model can more confidently predict the human exposure levels that correspond to the therapeutic concentrations observed in cell-based assays. nih.gov This ultimately helps in optimizing study designs and supporting regulatory decision-making by providing a clearer picture of a drug's potential behavior in humans before clinical trials commence. metsol.comnih.gov

Q & A

Q. What steps prevent deuterium loss during the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize proton exchange. Confirm deuterium retention via isotopic abundance analysis using MS. Purify intermediates via column chromatography with deuterated solvents (e.g., D₂O) to maintain isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.